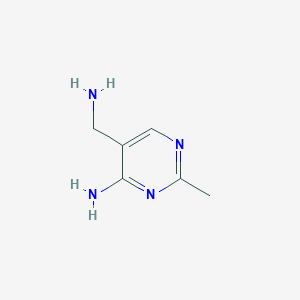

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Vue d'ensemble

Description

L’arséniate de monocésium, 2h-marqué, est un composé chimique contenant des ions césium et arséniate. La désignation « 2h-marqué » indique que le composé a été marqué au deutérium, un isotope stable de l’hydrogène. Ce marquage est souvent utilisé dans la recherche scientifique pour suivre le comportement du composé dans diverses réactions et processus.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l’arséniate de monocésium, 2h-marqué, implique généralement la réaction de l’hydroxyde de césium avec l’acide arsénique. La réaction est réalisée dans des conditions contrôlées pour garantir l’incorporation du deutérium. La réaction générale peut être représentée comme suit :

CsOH+H3AsO4→CsH2AsO4+H2O

Dans cette réaction, l’hydroxyde de césium réagit avec l’acide arsénique pour former de l’arséniate de monocésium et de l’eau. L’incorporation du deutérium peut être obtenue en utilisant des réactifs deutérés, tels que l’eau deutérée (D2O) ou les acides deutérés {_svg_1} .

Méthodes de production industrielle

La production industrielle de l’arséniate de monocésium, 2h-marqué, implique des voies de synthèse similaires, mais à plus grande échelle. Le processus exige un contrôle précis des conditions de réaction, notamment la température, la pression et le pH, afin de garantir un rendement et une pureté élevés. L’utilisation de réactifs de haute pureté et de techniques de purification avancées est essentielle pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L’arséniate de monocésium, 2h-marqué, subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Voici quelques-unes des réactions courantes :

Oxydation : L’arséniate de monocésium peut être oxydé pour former des composés à un état d’oxydation supérieur, tels que l’arséniate(V) de césium.

Réduction : Il peut être réduit pour former des composés à un état d’oxydation inférieur, tels que l’arsénite de césium.

Substitution : L’arséniate de monocésium peut subir des réactions de substitution où l’ion arséniate est remplacé par d’autres anions.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrogène gazeux (H2) sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’arséniate de monocésium peut produire de l’arséniate(V) de césium, tandis que la réduction peut produire de l’arsénite de césium .

Applications De Recherche Scientifique

Precursor for Vitamin B1 Synthesis

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the synthesis of thiamine. Thiamine is essential for carbohydrate metabolism and neurological function, with deficiencies leading to severe health issues such as Wernicke-Korsakoff syndrome and beriberi. The compound serves as a key intermediate in industrial processes for vitamin B1 production, making it crucial for pharmaceutical manufacturing .

Development of Bioactive Molecules

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, studies have reported its derivatives showing anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs. Furthermore, its potential antimicrobial and antiviral properties are being explored, indicating a broad spectrum of therapeutic applications.

Versatile Building Block

This compound's unique chemical structure allows it to participate in nucleophilic substitutions and condensation reactions. These reactions enable the compound to be integrated into diverse organic scaffolds, facilitating the creation of libraries of compounds for screening against various diseases .

Continuous Flow Synthesis

Recent advancements in synthetic methodologies have led to fully continuous flow synthesis processes for this compound. This approach enhances efficiency and scalability in producing this compound for pharmaceutical applications . The continuous flow method minimizes reaction times and improves yield consistency.

Biochemical Pathways

Research indicates that this compound interacts with specific transporters involved in thiamine metabolism, influencing its bioavailability and efficacy. Understanding these interactions is crucial for optimizing therapeutic strategies involving thiamine and its derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in "Molecules" highlighted the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity, showcasing its potential therapeutic benefits.

- Research on continuous flow synthesis methods demonstrated significant improvements in yield and efficiency, paving the way for industrial-scale production of this compound .

Mécanisme D'action

Le mécanisme d’action de l’arséniate de monocésium, 2h-marqué, implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut interagir avec les enzymes et les protéines, affectant leur fonction et leur activité. L’incorporation du deutérium permet aux chercheurs de suivre le mouvement et la transformation du composé dans le système, fournissant des informations précieuses sur son comportement et ses effets .

Comparaison Avec Des Composés Similaires

L’arséniate de monocésium, 2h-marqué, peut être comparé à d’autres composés similaires, tels que :

Arséniate de dicesium : Contient deux ions césium par ion arséniate, ce qui diffère en termes de stoechiométrie et de propriétés.

Arséniate de césium dihydrogène : Contient deux atomes d’hydrogène par ion arséniate, ce qui affecte son comportement chimique.

Trioxyde d’arsenic : Un autre composé arsenic ayant des propriétés et des applications distinctes

L’arséniate de monocésium, 2h-marqué, est unique en raison de son marquage au deutérium, qui offre des avantages spécifiques dans les applications de recherche, tels que des capacités de traçage et d’analyse améliorées .

Activité Biologique

5-(Aminomethyl)-2-methylpyrimidin-4-amine, an aminopyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities and its role as a precursor for essential compounds like thiamine (Vitamin B1). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6H10N4. The compound is characterized by an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. These structural features contribute to its reactivity and biological activity, making it a versatile building block in organic synthesis.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its involvement in thiamine synthesis. Thiamine is crucial for carbohydrate metabolism and neurological function. Deficiencies in thiamine can lead to severe health issues, including Wernicke-Korsakoff syndrome and beriberi.

Antimicrobial Properties

Research indicates that derivatives of this compound possess potential antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, highlighting its role in developing novel antibiotics . The cationic nature and hydrophobic characteristics of certain derivatives enhance their ability to disrupt bacterial cell walls, thus exhibiting broad-spectrum bactericidal action .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Thiamine Synthesis : As a precursor for thiamine, it plays a critical role in neurotransmitter synthesis, impacting cognitive functions and overall brain health.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit brain glutamic decarboxylase and bacterial tyrosine decarboxylase, suggesting potential applications in treating neurological disorders and bacterial infections .

- Interaction with Transporters : Studies have indicated that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy.

Case Study 1: Thiamine Deficiency

A study demonstrated that supplementation with this compound improved thiamine levels in patients with deficiency-related neurological symptoms. This highlights the compound's importance in clinical settings related to nutritional deficiencies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the compound could lead to the development of effective antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiamine | Contains a thiazole ring | Essential for metabolic processes |

| 4-Amino-5-formylaminomethyl-pyrimidine | Formyl group instead of aminomethyl | Potential alternative synthesis routes |

| 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine | Additional formyl group | Different reactivity profiles |

The unique positioning of the amino group in this compound influences its reactivity compared to these similar compounds, allowing for targeted applications in synthesizing bioactive molecules.

Propriétés

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.